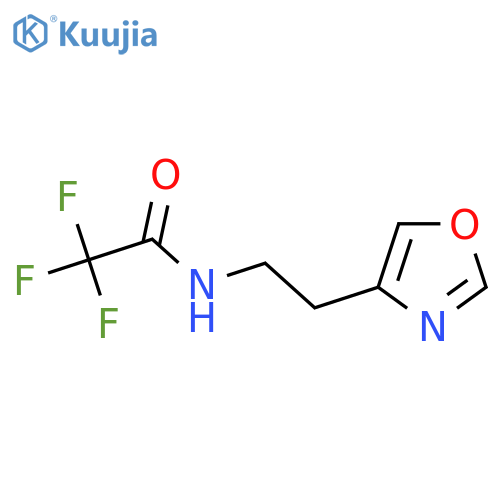

Cas no 2694746-60-4 (2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide)

2,2,2-トリフルオロ-N-2-(1,3-オキサゾール-4-イル)エチルアセタミドは、フッ素原子とオキサゾール環を有する特異な構造を持つ化合物です。この分子は、高い電子求引性を示すトリフルオロメチル基と、ヘテロ環であるオキサゾールの特性を併せ持つため、医薬品や農薬の開発において重要な中間体としての潜在性を有します。特に、生体適合性や代謝安定性の向上が期待されるため、創薬化学の分野で注目されています。また、そのユニークな構造は新規活性化合物の設計において有用な骨格を提供します。

2694746-60-4 structure

商品名:2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide

2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide 化学的及び物理的性質

名前と識別子

-

- EN300-33050454

- 2694746-60-4

- 2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide

- 2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide

-

- インチ: 1S/C7H7F3N2O2/c8-7(9,10)6(13)11-2-1-5-3-14-4-12-5/h3-4H,1-2H2,(H,11,13)

- InChIKey: CZGAJXMBIKETPO-UHFFFAOYSA-N

- ほほえんだ: FC(C(NCCC1=COC=N1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 208.04596196g/mol

- どういたいしつりょう: 208.04596196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33050454-1.0g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 95.0% | 1.0g |

$1113.0 | 2025-03-18 | |

| Enamine | EN300-33050454-1g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 1g |

$1113.0 | 2023-09-04 | ||

| Enamine | EN300-33050454-10.0g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 95.0% | 10.0g |

$4791.0 | 2025-03-18 | |

| Enamine | EN300-33050454-0.25g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 95.0% | 0.25g |

$1024.0 | 2025-03-18 | |

| Enamine | EN300-33050454-2.5g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 95.0% | 2.5g |

$2185.0 | 2025-03-18 | |

| Enamine | EN300-33050454-10g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 10g |

$4791.0 | 2023-09-04 | ||

| Enamine | EN300-33050454-0.1g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 95.0% | 0.1g |

$980.0 | 2025-03-18 | |

| Enamine | EN300-33050454-5.0g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 95.0% | 5.0g |

$3231.0 | 2025-03-18 | |

| Enamine | EN300-33050454-0.5g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 95.0% | 0.5g |

$1069.0 | 2025-03-18 | |

| Enamine | EN300-33050454-0.05g |

2,2,2-trifluoro-N-[2-(1,3-oxazol-4-yl)ethyl]acetamide |

2694746-60-4 | 95.0% | 0.05g |

$935.0 | 2025-03-18 |

2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide 関連文献

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Louis Porte RSC Adv., 2014,4, 64506-64513

2694746-60-4 (2,2,2-trifluoro-N-2-(1,3-oxazol-4-yl)ethylacetamide) 関連製品

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬